molecular formula C12H15NO B1272190 4-Butyl-1-isocyanato-2-methylbenzene CAS No. 306935-81-9

4-Butyl-1-isocyanato-2-methylbenzene

Cat. No.: B1272190
CAS No.: 306935-81-9
M. Wt: 189.25 g/mol
InChI Key: ZIDVZMFYBGXIBH-UHFFFAOYSA-N
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Description

4-Butyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C12H15NO It is a derivative of benzene, characterized by the presence of a butyl group, an isocyanate group, and a methyl group attached to the aromatic ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-isocyanato-2-methylbenzene typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.

    Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.

    Alkylation: 2-Methylaniline undergoes alkylation with butyl bromide to form 4-butyl-2-methylaniline.

    Isocyanation: Finally, 4-butyl-2-methylaniline is treated with phosgene to introduce the isocyanate group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1-isocyanato-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Oxidizing Agents: Such as potassium permanganate, can oxidize the aromatic ring.

    Reducing Agents: Such as lithium aluminum hydride, can reduce the aromatic ring.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Oxidized Products: Formed from the oxidation of the aromatic ring.

    Reduced Products: Formed from the reduction of the aromatic ring.

Scientific Research Applications

4-Butyl-1-isocyanato-2-methylbenzene has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Polymer Chemistry: Utilized in the production of polyurethanes and other polymeric materials.

    Material Science: Employed in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-1-isocyanato-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.

    4-Butyl-1-isocyanato-2-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.

    4-Butyl-1-isocyanato-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-Butyl-1-isocyanato-2-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The combination of the butyl, isocyanate, and methyl groups provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

4-butyl-1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDVZMFYBGXIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370878
Record name 4-butyl-1-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-81-9
Record name 4-butyl-1-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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